
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol is a chemical compound with the molecular formula C13H14ClNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with chloro and methyl groups, along with an ethanol moiety, making it a versatile intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-7,8-dimethylquinoline.
Grignard Reaction: The 2-chloro-7,8-dimethylquinoline is reacted with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone.
Reduction: Can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are employed under basic conditions.
Major Products
Oxidation: 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone.
Reduction: 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethylamine.
Substitution: 1-(2-Amino-7,8-dimethylquinolin-3-yl)ethanol or 1-(2-Mercapto-7,8-dimethylquinolin-3-yl)ethanol.
Applications De Recherche Scientifique
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its quinoline core.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroquinolin-3-yl)ethanol: Lacks the methyl groups, resulting in different reactivity and biological activity.
1-(2-Methylquinolin-3-yl)ethanol: Lacks the chloro group, affecting its chemical properties and applications.
1-(2-Chloro-6,7-dimethylquinolin-3-yl)ethanol: Different position of methyl groups, leading to variations in its chemical behavior.
Uniqueness
1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol is unique due to the specific positioning of its chloro and methyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.
Propriétés
Formule moléculaire |
C13H14ClNO |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
1-(2-chloro-7,8-dimethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-7-4-5-10-6-11(9(3)16)13(14)15-12(10)8(7)2/h4-6,9,16H,1-3H3 |
Clé InChI |
YOZUFCNCAXSODV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC(=C(C=C2C=C1)C(C)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


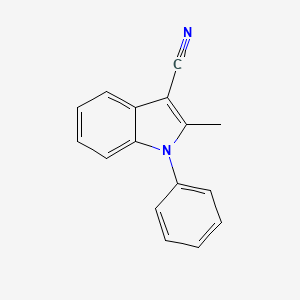
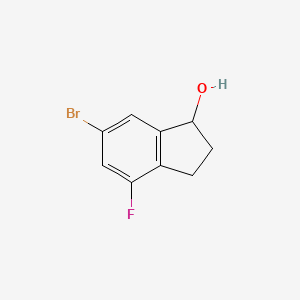
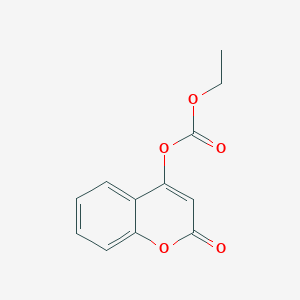

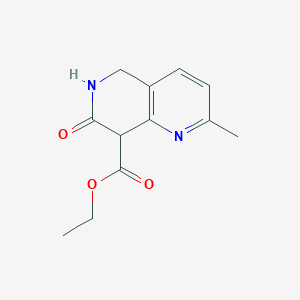
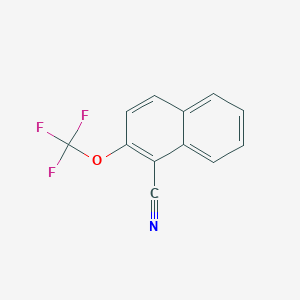







![5-(2-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11873548.png)
